

Material Safety Data Sheet (MSDS) for 1-(4-Chlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

1-(4-

Compound Name: *Chlorophenyl)cyclopropanecarbonitrile*

Cat. No.: B1582353

[Get Quote](#)

An In-Depth Technical Guide to the Material Safety Data Sheet for **1-(4-Chlorophenyl)cyclopropanecarbonitrile**

For professionals in research and drug development, a thorough understanding of a compound's safety profile is not merely a regulatory formality but a cornerstone of responsible science. This guide provides a comprehensive analysis of the Material Safety Data Sheet (MSDS) for **1-(4-Chlorophenyl)cyclopropanecarbonitrile**, moving beyond rote compliance to offer a deeper, field-proven perspective on its handling and associated risks. As a Senior Application Scientist, the focus here is on the causality behind safety protocols, ensuring that every recommendation is a self-validating system for protecting personnel, experiments, and the environment.

Core Chemical Identity and Physicochemical Profile

A precise understanding of the compound's identity and physical properties is the foundation for assessing its behavior in a laboratory setting.

Table 1: Chemical Identification

Identifier	Data
IUPAC Name	1-(4-chlorophenyl)cyclopropane-1-carbonitrile [1]
CAS Number	64399-27-5[1]
Molecular Formula	C ₁₀ H ₈ ClN[1][2]
Molecular Weight	177.63 g/mol [1][2]

| Purity | Typically ≥95-98%[1][2] |

Table 2: Physical and Chemical Properties

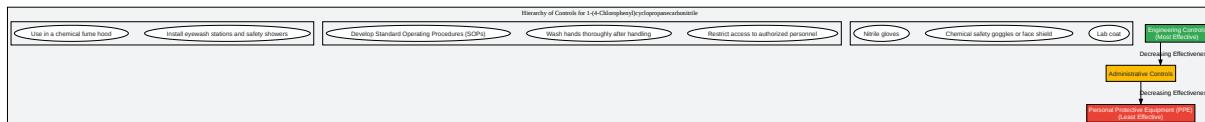
Property	Value	Rationale for Scientific Consideration
Physical State	Solid [1]	Determines potential for dust generation and inhalation exposure.
Melting Point	50-52°C[2]	Low melting point suggests it could melt in warm storage or during certain processing steps, altering its exposure risk from a solid dust to a liquid.
Solubility	Not available[1]	Lack of data necessitates treating it as insoluble in water for spill cleanup, preventing assumptions about aqueous dilution. Use absorbent materials.

| Decomposition Temp. | Not available[1] | In the absence of data, avoid excessive heat. Thermal decomposition may generate highly toxic gases like hydrogen chloride and nitrogen oxides.[1] |

Primary Hazard Profile and GHS Classification

1-(4-Chlorophenyl)cyclopropanecarbonitrile is classified under the Globally Harmonized System (GHS) with specific warnings that dictate handling protocols. The primary risks are significant eye irritation and long-term harm to aquatic ecosystems.

Table 3: GHS Hazard Classification


Category	Code	Hazard Statement
Eye Irritation	H319	Causes serious eye irritation[1]
Skin Irritation	H315	Causes skin irritation[2]
Acute Toxicity (Oral)	H302	Harmful if swallowed[2]
Specific Target Organ Toxicity	H335	May cause respiratory irritation[2]

| Chronic Aquatic Toxicity | H412 | Harmful to aquatic life with long lasting effects[1] |

The presence of a nitrile group (-CN) warrants caution, as some nitrile compounds can release cyanide under specific metabolic or environmental conditions, though this is not explicitly documented for this molecule in the provided sources.[3] The primary documented hazards are direct contact irritation and environmental toxicity.

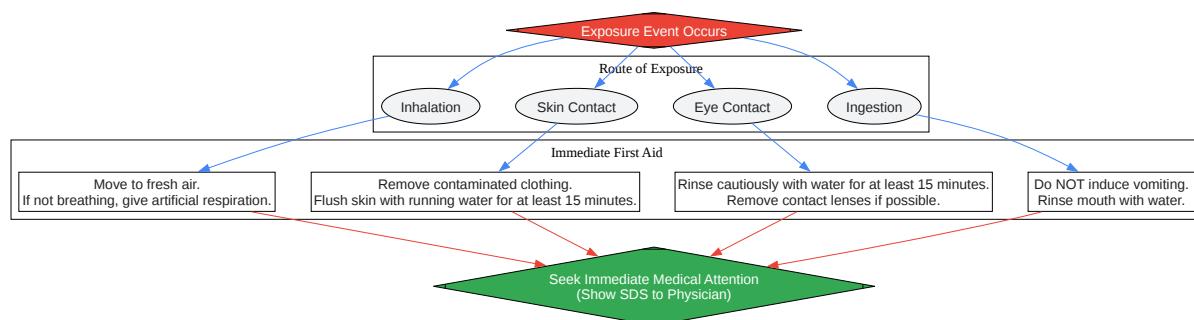
Risk Mitigation and Exposure Control: A Proactive Approach

Effective safety is achieved by layering controls, from engineering solutions to personal protective equipment (PPE). This "Hierarchy of Controls" is a fundamental principle of industrial hygiene.

[Click to download full resolution via product page](#)

Caption: Hierarchy of Controls for Safe Handling.

Detailed Personal Protective Equipment (PPE) Protocol


The selection of PPE is not arbitrary; it is a direct response to the identified hazards.

- Eye and Face Protection: Due to the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.
 - Action: Wear chemical safety goggles that provide a complete seal around the eyes.[4][5]
 - Advanced Precaution: When handling larger quantities or if there is a risk of splashing, a full-face shield should be worn in addition to goggles.[6]
- Skin Protection: The compound is a skin irritant (H315).
 - Action: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[4][6]

- Causality: Nitrile provides good resistance to a broad range of chemicals. Contaminated gloves must be removed and disposed of properly, followed by hand washing.[7]
- Action: A standard lab coat should be worn and kept buttoned.[4] For significant operations, impervious clothing may be necessary.[7]
- Respiratory Protection: The material may cause respiratory irritation (H335).
 - Action: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to minimize inhalation.[8][9]
 - Causality: Engineering controls like a fume hood are vastly superior to relying on respirators. A respirator should only be considered for emergency situations or when engineering controls are not feasible, following OSHA respirator regulations.[4]

Emergency Response Protocols

A well-rehearsed emergency plan is critical. The following protocols are based on established first-aid procedures for chemical exposure.

[Click to download full resolution via product page](#)

Caption: Emergency First Aid Response Workflow.

Step-by-Step First-Aid Measures

- Inhalation: Move the person to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, but avoid mouth-to-mouth resuscitation if the victim ingested the chemical.[7][10] Seek immediate medical attention.[1]
- Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin area with large amounts of running water for at least 15 minutes.[1][4] Get medical attention.[4]
- Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids to rinse thoroughly.[1][4] Remove contact lenses if present and easy to do.[1] Obtain immediate medical aid.[1]
- Ingestion: Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

Procedures for Spills and Fire Accidental Release Measures

- Evacuate: Keep unprotected personnel away from the spill area.[1]
- Ventilate: Ensure adequate ventilation. Remove all sources of ignition.[1]
- Equip: Don proper personal protective equipment (PPE) as outlined in Section 3.[1][4]
- Contain: Prevent the spill from entering drains, waterways, or soil.[1]
- Clean-up: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust.[4] Place the collected material into a suitable, labeled container for disposal.[1][4]
- Decontaminate: Wash the spill area after the material has been collected.

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][7]
- Specific Hazards: During a fire, irritating and highly toxic gases may be generated through thermal decomposition.[1] These can include carbon oxides, nitrogen oxides, and hydrogen chloride.[1]
- Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes. [1][11]

Handling, Storage, and Disposal

Safe Handling and Storage Protocol

- Handling:
 - Avoid contact with skin, eyes, and clothing.[1]
 - Avoid breathing dust or fumes.[1]
 - Wash hands thoroughly after handling the product and before breaks.[1]
 - Minimize dust generation and accumulation.[1]
 - Keep containers tightly closed when not in use.[4]
- Storage:
 - Store in a cool, dry, and well-ventilated area.[1][4]
 - Keep away from incompatible substances such as strong oxidizing agents.[1]
 - Store away from sources of ignition.[1]

Disposal Considerations

Disposal must be conducted in accordance with all local, state, and federal regulations.

- Action: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3).[1] The material should be disposed of at an approved waste disposal plant.[1] Do not allow the product to enter drains or the environment.[1]

Toxicological and Ecological Profile

- Toxicological Information: Detailed toxicological studies are largely unavailable in the provided sources.[1] The primary known effects are irritation to the skin, eyes, and respiratory system upon direct contact.[1][2] Inflammation of the eye is characterized by redness and watering, while skin inflammation may involve itching, scaling, or blistering.[1]
- Ecological Information: The compound is classified as harmful to aquatic life with long-lasting effects (H412).[1] This necessitates preventing its release into the environment, including waterways and soil. Data on persistence, degradability, and bioaccumulation potential are not available.[1]

This guide serves as a foundational document for the safe and responsible handling of **1-(4-Chlorophenyl)cyclopropanecarbonitrile**. It is imperative that all personnel handling this chemical read and understand this information and the full Safety Data Sheet provided by the manufacturer.

References

- **1-(4-Chlorophenyl)cyclopropanecarbonitrile** - AK Scientific, Inc., AK Scientific, Inc., www.aksci.com
- Material Safety Data Sheet - Cole-Parmer, Cole-Parmer, [\[Link\]](#)
- SAFETY DATA SHEETS - CATO Research Chemical Inc.
- First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety, Workplace M
- SAFETY D
- SAFETY D
- Thermophysical Properties of 1-(4-Chlorophenyl)cyclopentanamine - Chemcasts, Chemcasts, [\[Link\]](#)
- 1-(4-Chlorophenyl)cyclopropane carbonitrile - Oakwood Chemical, Oakwood Chemical, [\[Link\]](#)

- Material Safety Data Sheet - 1-(4-Fluorophenyl)cyclohexanecarbonitrile, 90% - Cole-Parmer, Cole-Parmer, [Link]
- 4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY, NJDOH, [Link]
- Safety Data Sheet - Global Industrial, Global Industrial, [Link]
- Fire and protection in chemical manufacturing site - CFPA Europe, CFPA Europe, [Link]
- 1-(4-chlorophenyl)cyclopentanecarbonitrile (C₁₂H₁₂CIN) - PubChemLite, PubChemLite, [Link]
- Material Safety Data Sheet - 1-(2-Chloro-4-Fluorophenyl)Cyclohexanecarbonitrile - Cole-Parmer, Cole-Parmer, [Link]
- Material Safety D

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. aksci.com [aksci.com]
- 2. 1-(4-Chlorophenyl)cyclopropane carbonitrile [oakwoodchemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Material Safety Data Sheet (MSDS) for 1-(4-Chlorophenyl)cyclopropanecarbonitrile]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1582353#material-safety-data-sheet-msds-for-1-4-chlorophenyl-cyclopropanecarbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com